Product packaging for Dapoxetine N-Oxide (90per cent)(Cat. No.:CAS No. 1346603-24-4)

Dapoxetine N-Oxide (90per cent)

Cat. No.: B585943
CAS No.: 1346603-24-4
M. Wt: 321.42
InChI Key: LVJBASLGSATTOZ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Dapoxetine (B195078) Research and Development

Dapoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), was initially developed as an antidepressant. wikipedia.org However, its rapid absorption and elimination from the body made it more suitable for treating premature ejaculation (PE). wikipedia.orgbiosantepharma.com During the development and clinical evaluation of Dapoxetine, extensive research was conducted on its metabolic fate in the human body. This is a standard and critical part of the drug development process to understand how the body processes a drug and what compounds are formed as a result.

The metabolism of Dapoxetine is extensive, occurring primarily in the liver and kidneys. wikipedia.orgcyno.co.in Several enzymes, including Cytochrome P450 isoenzymes (CYP2D6, CYP3A4) and flavin monooxygenase 1 (FMO1), are involved in this process. wikipedia.orgmims.commdpi.com This metabolic pathway leads to the formation of multiple byproducts, with Dapoxetine N-Oxide being a major circulating product. wikipedia.orgcyno.co.in Therefore, from the early stages of Dapoxetine's development, the characterization and quantification of Dapoxetine N-Oxide have been essential for a comprehensive understanding of the drug's behavior in the body.

Significance of Dapoxetine N-Oxide as a Metabolite and Impurity

Dapoxetine N-Oxide holds a dual significance in the pharmaceutical landscape. Primarily, it is the major metabolite of Dapoxetine. wikipedia.orgcyno.co.innih.gov After administration, Dapoxetine is converted into several compounds, and Dapoxetine N-Oxide is the most prominent of these found in circulation. wikipedia.orgcyno.co.in Despite its prevalence, it is considered a weak SSRI and does not contribute significantly to the clinical effect of Dapoxetine. wikipedia.orgcyno.co.innih.gov The metabolites of Dapoxetine, including the N-oxide form, are rapidly eliminated from the body, primarily through urine. wikipedia.orgcyno.co.in

Secondly, Dapoxetine N-Oxide is also considered an impurity of Dapoxetine. pharmaffiliates.com Impurities in a drug substance can arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API) over time. Research has shown that Dapoxetine N-Oxide can be formed through the oxidation of Dapoxetine. nih.govresearchgate.net Furthermore, studies have identified that the degradation of Dapoxetine base when exposed to air can lead to the formation of 1-(2E)-cinnamyloxynaphthalene, a process that involves the Cope elimination of Dapoxetine N-Oxide. nih.govresearchgate.net This highlights the importance of controlling storage conditions and manufacturing processes to minimize the formation of such impurities, ensuring the quality and stability of the final drug product.

Table 1: Key Characteristics of Dapoxetine and its Major Metabolites

CompoundRolePotency (SSRI Activity)Contribution to Clinical Effect
Dapoxetine Active Pharmaceutical IngredientPotentPrimary
Dapoxetine N-Oxide Major Metabolite, ImpurityWeakNone
Desmethyldapoxetine MetaboliteEquipotent to DapoxetineLimited (<3% of circulating species)
Didesmethyldapoxetine MetaboliteLess Potent than DapoxetineLimited (<3% of circulating species)

Overview of Current Academic Research on Dapoxetine N-Oxide

Current academic research on Dapoxetine N-Oxide is primarily focused on analytical methodologies for its detection and quantification, as well as its role in the degradation pathways of Dapoxetine.

Several sensitive and rapid analytical methods have been developed for the simultaneous determination of Dapoxetine and its metabolites, including Dapoxetine N-Oxide, in human plasma. researchgate.netnih.gov These methods, often employing techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are crucial for pharmacokinetic studies. researchgate.netnih.gov For instance, a UPLC-MS/MS method was developed to quantify Dapoxetine, Dapoxetine N-Oxide, and Desmethyldapoxetine in human plasma with a short analytical run time of 4.0 minutes. researchgate.netnih.gov

Research has also delved into the degradation of Dapoxetine and the role of its N-oxide. A study identified and characterized a new impurity of Dapoxetine, 1-(2E)-cinnamyloxynaphthalene, which was found to be a degradation product formed via the Cope elimination of Dapoxetine N-Oxide. nih.govresearchgate.net This research involved the synthesis of Dapoxetine N-Oxide to confirm the proposed degradation pathway. nih.govresearchgate.net

Furthermore, comprehensive studies on the hepatic metabolism of Dapoxetine have been conducted using human liver microsomes and high-resolution liquid chromatography-mass spectrometry (LC-MS) systems. mdpi.com These studies have identified numerous metabolites, including previously unreported ones, and have confirmed N-oxidation as a primary metabolic reaction. mdpi.com In silico toxicity studies have also been performed to assess the potential mutagenic and carcinogenic properties of Dapoxetine metabolites, including those formed through N-oxidation. mdpi.com

Table 2: Analytical Methods for Dapoxetine and Dapoxetine N-Oxide

Analytical TechniqueAnalytes DeterminedMatrixKey FindingsReference
UPLC-MS/MSDapoxetine, Dapoxetine N-Oxide, DesmethyldapoxetineHuman PlasmaSensitive and rapid method with a 4.0-minute run time. researchgate.netnih.gov
HPLC-MS/MSDapoxetineHuman PlasmaSelective and sensitive method for bioequivalence studies. mdpi.com
Capillary ElectrophoresisDapoxetine and related substancesDrug Substance, TabletsPurity determination, including enantiomeric purity. bohrium.com
NMR, HRMS, ESI-MS/MS, IRDapoxetine degradation impurityDapoxetine BaseElucidation of the structure of 1-(2E)-cinnamyloxynaphthalene formed from Dapoxetine N-Oxide. nih.govresearchgate.net

Properties

CAS No.

1346603-24-4

Molecular Formula

C21H23NO2

Molecular Weight

321.42

IUPAC Name

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine oxide

InChI

InChI=1S/C21H23NO2/c1-22(2,23)20(18-10-4-3-5-11-18)15-16-24-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1

InChI Key

LVJBASLGSATTOZ-FQEVSTJZSA-N

SMILES

C[N+](C)(C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)[O-]

Synonyms

(αS)-N,N-Dimethyl-N-oxido-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine;  (αS)-N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine N-Oxide; 

Origin of Product

United States

Synthetic Methodologies for Dapoxetine N Oxide

Development of Efficient Synthetic Approaches

Efficient synthesis is predicated on historical knowledge of N-oxidation reactions, optimized conditions for the specific tertiary amine in dapoxetine (B195078), and precise stereochemical control during the formation of the precursor molecule.

The transformation of tertiary amines into their corresponding N-oxides is a fundamental reaction in organic chemistry. Historically, this oxidation was often achieved using organic per-acids, such as peroxyacetic acid or perbenzoic acid. google.com Over time, research has shifted towards more stable, safer, and environmentally benign oxidants. asianpubs.orgepa.gov Significant focus has been placed on reagents like hydrogen peroxide, often used in conjunction with catalysts, and other oxidants including 2-sulfonyloxaziridines and dioxiranes. asianpubs.orgresearchgate.net The evolution of these methods has been driven by the need for higher yields, greater selectivity, and milder reaction conditions, which are critical for complex molecules. researchgate.net For amines containing multiple oxidation sites, such as dapoxetine which also has other sensitive functional groups, achieving selective N-oxidation of the tertiary amine is a key challenge. nih.gov The modern approach often involves catalytic systems or carefully chosen reagents to ensure only the desired nitrogen atom is oxidized. researchgate.netnih.gov

The direct N-oxidation of the dapoxetine molecule is a critical step in forming Dapoxetine N-Oxide. Research has led to the development of specific protocols for this transformation. A notable method involves the reaction of (S)-N,N-dimethyl-(α)-[2-(1-naphthyloxy)ethyl]benzylamine (Dapoxetine) with urea (B33335) hydrogen peroxide (UHP), a stable and easy-to-handle solid source of hydrogen peroxide. patsnap.comgoogle.com

The reaction conditions are optimized for efficiency and selectivity. The process is typically carried out in a chlorinated hydrocarbon solvent, such as dichloromethane (B109758) or chloroform, at reduced temperatures. patsnap.comgoogle.com Cooling the reaction mixture, often to around -5°C, is crucial for controlling the reactivity of the oxidant and minimizing potential side reactions. patsnap.comgoogle.com Following the reaction, a standard workup procedure is employed, which includes quenching the reaction with an aqueous sodium bicarbonate solution to neutralize any acidic byproducts and remove excess reagent. patsnap.comgoogle.com

SolventStarting MaterialOxidant (Urea Hydrogen Peroxide)TemperatureReported Molar YieldReference
Dichloromethane10.0g (S)-Dapoxetine6.2g&lt;-5°C22.81% google.com
Dichloromethane10.0g (S)-Dapoxetine9.3g&lt;-5°C20.91% google.com
Chloroform10.0g (S)-Dapoxetine3.1g&lt;-5°C24.71% patsnap.com

Since the target compound is the N-oxide of the (S)-enantiomer of dapoxetine, the synthesis must begin with or create the optically pure (S)-dapoxetine precursor. The stereochemistry is critical for the molecule's ultimate properties. Several stereoselective synthetic strategies have been developed to produce (S)-dapoxetine with high enantiomeric excess. umich.eduresearchgate.net

One prominent method utilizes the Sharpless Asymmetric Epoxidation (SAE) of trans-cinnamyl alcohol as the key step to introduce the required chirality early in the synthesis. umich.eduresearchgate.net Another successful approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. For instance, an imidazolidin-2-one chiral auxiliary has been employed in an acetate (B1210297) aldol (B89426) reaction to create a diastereoselective aldol adduct, which is then converted into highly enantiopure (S)-dapoxetine. researchgate.net Continuous flow processes have also been reported for the enantioselective synthesis of chiral precursors to dapoxetine, highlighting a move towards more modern and scalable manufacturing techniques. acs.org

Synthetic StrategyKey Step/ReagentStarting MaterialSignificanceReference
Asymmetric EpoxidationSharpless Asymmetric Epoxidation (SAE)trans-Cinnamyl alcoholEstablishes the key stereocenter early in the synthesis. umich.eduumich.edu
Chiral AuxiliaryImidazolidin-2-one mediated acetate aldol reactionNot specifiedProvides high enantiopurity in the final product through a diastereoselective intermediate. researchgate.net
Chiral AuxiliaryEllman's sulfinamideBenzaldehydeUses a chiral auxiliary for diastereoselective allylation to set the S-configuration. researchgate.net
Continuous Flow ProcessAsymmetric allylboration using a polymer-supported chiral phosphoric acid catalystVarious aldehydesRepresents a modern, transition-metal free, and scalable approach to chiral intermediates. acs.org

Isolation and Purification Techniques for High-Purity Dapoxetine N-Oxide (e.g., 90% purity)

Achieving a purity of 90% for Dapoxetine N-Oxide necessitates effective isolation and purification techniques to remove unreacted starting materials, reagents, and any side products from the reaction mixture.

Column chromatography is the primary method cited for the purification of Dapoxetine N-Oxide. patsnap.comgoogle.com N-oxides are generally polar compounds, which can make their purification on standard silica (B1680970) gel challenging. researchgate.net However, patent literature specifies that after the initial workup, the resulting brown residue containing the crude product is purified by column chromatography. patsnap.comgoogle.com This step is essential for separating the highly polar Dapoxetine N-Oxide from the less polar dapoxetine starting material and other impurities. The selection of an appropriate eluent system, likely a polar solvent mixture such as methanol (B129727) in dichloromethane, is critical for successful separation on a silica gel column. researchgate.net

High-Performance Liquid Chromatography (HPLC) is also a crucial analytical technique used to determine the purity of the final product and to detect related substances, including the N-oxide impurity in dapoxetine raw materials. google.comresearchgate.net While primarily used for analysis, preparative HPLC can also be employed for obtaining highly purified samples of N-oxides. nih.gov

The initial isolation of the crude product from the reaction mixture involves a liquid-liquid extraction process. After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate and saturated brine. patsnap.comgoogle.com The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude residue. patsnap.comgoogle.com

While direct crystallization of Dapoxetine N-Oxide from the crude mixture is not extensively detailed, crystallization is a common and effective method for purifying N-oxides. nih.govmdpi.com The general principle involves dissolving the crude solid in a minimum amount of a suitable hot solvent and allowing it to cool, or using a solvent/anti-solvent system to induce crystallization. For some N-oxides, crystallization can be achieved from solvents like diethyl ether. mdpi.com The ability to form suitable crystals is often critical for obtaining a high-purity final product. nih.gov For highly hygroscopic N-oxides, specialized techniques such as high-pressure crystallization may be required to obtain a neat, crystalline form from aqueous solutions. nih.gov

Yield and Scalability in Laboratory Synthesis

Research into the synthesis of Dapoxetine N-Oxide has primarily been documented in patent literature, which outlines a specific method for its preparation on a laboratory scale. The established method involves the oxidation of (S)-N,N-dimethyl-(α)-[2-(1-naphthyloxy)ethyl]benzylamine.

Detailed findings from these laboratory syntheses indicate that the molar yield of Dapoxetine N-Oxide can vary based on the specific reaction conditions employed. The reaction is typically carried out using an oxidizing agent, such as urea hydrogen peroxide, in a suitable solvent like dichloromethane or chloroform. The temperature is a critical parameter and is maintained at low levels, for instance, at -5°C, to control the reaction.

A series of documented laboratory examples provide insight into the achievable yields. In these examples, starting with 10.0g of (S)-N,N-dimethyl-(α)-[2-(1-naphthyloxy)ethyl]benzylamine, different quantities of urea hydrogen peroxide were used, leading to variations in the molar yield. The purification of the resulting brown residue is typically achieved through column chromatography. youtube.compatsnap.com

The following interactive data table summarizes the results from these laboratory-scale syntheses:

Starting Material Amount (g)Oxidizing Agent (Urea Hydrogen Peroxide) Amount (g)SolventReaction Temperature (°C)Molar Yield (%)
10.06.2Dichloromethane< -524.71
10.03.1Chloroform< -517.11
10.09.3Dichloromethane< -520.91

While these findings provide a solid foundation for the laboratory synthesis of Dapoxetine N-Oxide, there is a notable absence of publicly available research on the direct scalability of this specific process to an industrial or large-scale production level. General principles of chemical engineering suggest that scaling up oxidation reactions can present challenges, including heat management and ensuring consistent mixing to maintain the desired reaction selectivity and yield. However, without specific studies on the scale-up of Dapoxetine N-Oxide synthesis, any discussion on its industrial-scale production remains speculative. An efficient and simple synthetic approach for Dapoxetine N-Oxide has been noted as being developed for the first time, though specific yield data from this particular approach is not detailed in the available literature. researchgate.net

Analytical Characterization and Quantification of Dapoxetine N Oxide

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous identification and structural confirmation of Dapoxetine (B195078) N-Oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Unambiguous Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Dapoxetine N-Oxide.

¹H NMR: The proton NMR spectrum of Dapoxetine N-Oxide displays characteristic signals that confirm its structure. A patent describing the preparation of Dapoxetine N-Oxide reported 11 distinct groups of peaks in the ¹H-NMR spectrum, integrating to a total of 23 protons, which is consistent with the molecular structure. google.com The chemical shifts provide information about the electronic environment of each proton.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by showing the number and types of carbon atoms present in the molecule. For Dapoxetine N-Oxide, 19 distinct peaks are observed in the carbon spectrum. google.com Due to symmetry, some carbon atoms are equivalent and appear as single peaks. For instance, carbons C3 and C5, as well as C2 and C4 in a phenyl ring, appear as two groups of peaks. google.com The two carbons of the N-dimethyl group can also show as distinct peaks due to the chiral environment. google.com In total, the spectrum accounts for all 21 carbon atoms in the Dapoxetine N-Oxide molecule. google.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unambiguously. These experiments reveal correlations between protons and carbons, allowing for a complete and accurate structural elucidation. researchgate.net

Table 1: ¹H NMR and ¹³C NMR Data for Dapoxetine N-Oxide google.com

Assignment¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)
H-2', H-6'7.45-7.43 (m)129.2
H-3', H-5'7.40-7.38 (m)129.0
H-4'7.35-7.33 (m)128.8
H-14.85-4.81 (m)78.5
H-22.55-2.50 (m), 2.45-2.40 (m)30.1
H-34.35-4.30 (m)63.5
N(CH₃)₂3.15 (s), 3.10 (s)55.2, 54.8
H-2''7.85-7.83 (d)127.5
H-3''7.50-7.48 (t)126.0
H-4''7.45-7.43 (d)122.5
H-5''8.15-8.13 (d)126.8
H-6''7.60-7.58 (t)125.5
H-7''7.55-7.53 (t)125.2
H-8''6.95-6.93 (d)105.0
C-1'135.5Not Applicable
C-1''154.0Not Applicable
C-4a''134.5Not Applicable
C-8a''120.5Not Applicable
Note: The data presented is based on reported values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Dapoxetine N-Oxide is expected to show characteristic absorption bands for the N-Oxide group, aromatic rings, and ether linkage. nih.govresearchgate.net This technique is often used in conjunction with other spectroscopic methods for a comprehensive characterization. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Data and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of Dapoxetine N-Oxide by providing a highly accurate mass measurement. The observed mass-to-charge ratio [M+H]⁺ for Dapoxetine N-Oxide is 322, which is consistent with its molecular weight. google.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural information by breaking the molecule into smaller, predictable fragments. researchgate.netresearchgate.net The multiple reaction monitoring (MRM) transition for Dapoxetine N-Oxide has been identified as m/z 322.2 → 261.2. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating Dapoxetine N-Oxide from Dapoxetine and other related impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of Dapoxetine and for quantifying Dapoxetine N-Oxide as an impurity. google.com Validated HPLC methods are crucial for quality control in pharmaceutical manufacturing. researchgate.net

The choice of stationary and mobile phases is critical for achieving a successful separation.

Stationary Phases: Reversed-phase columns are commonly used for the analysis of Dapoxetine and its impurities. Several C18 columns have been successfully employed, including:

Symmetry C18 jocpr.com

Agilent Zorbax Eclipse Plus C18 elte.hu

Kinetex C18 elte.hu

Phenomenex Luna C18 ijrpc.com

Acquity UPLC BEH C18 researchgate.net

For the simultaneous separation of chiral and achiral impurities, polysaccharide-based chiral stationary phases like Lux Cellulose-3 have proven effective. elte.hu

Mobile Phases: The mobile phase composition is optimized to achieve good resolution and peak shape. Common mobile phase components include:

A mixture of acetonitrile (B52724) and an aqueous buffer is frequently used. jocpr.comijrpc.com

A patent for Dapoxetine N-Oxide preparation describes a mobile phase of 10mmol/L ammonium (B1175870) hydrogen carbonate and 6mmol/L diethylamine (B46881) aqueous solution mixed with acetonitrile (55:45). google.com

For UPLC-MS/MS analysis, a gradient elution with acetonitrile and 0.1% formic acid in water is often employed. researchgate.net

In some methods, methanol (B129727) is used as the organic modifier instead of acetonitrile. elte.hu

Table 2: Exemplary HPLC Methods for Dapoxetine N-Oxide Analysis

Stationary PhaseMobile PhaseDetectionRetention Time of Dapoxetine N-Oxide (min)Reference
Not SpecifiedA: 10mmol/L ammonium hydrogen carbonate and 6mmol/L diethylamine aqueous solution; B: acetonitrile (A:B=55:45)Not Specified5.665 google.com
Acquity UPLC BEH C18Acetonitrile and 0.1% formic acid in water (gradient)MS/MSNot specified researchgate.net

This table provides examples of HPLC conditions and is not an exhaustive list. Retention times can vary based on the specific instrument and method parameters.

Gradient Elution Optimization

Gradient elution chromatography is a important technique for the separation of Dapoxetine and its related substances, including Dapoxetine N-Oxide. The optimization of the gradient elution process is critical for achieving high-resolution separation and accurate quantification.

Method development often starts with a scouting gradient to determine the approximate elution conditions. For instance, a common starting point is a linear gradient from a low to a high percentage of organic solvent over a set period. chromatographyonline.com One study utilized a gradient program with a mobile phase consisting of methanol and 0.1% (v/v) formic acid in water. The gradient was programmed as follows: 0 min 50% MeOH, 4 min 50% MeOH, 6 min 90% MeOH, 10.0 min 90% MeOH, 11 min 50% MeOH, and 15 min 50% MeOH. elte.hu This gradient allows for the effective separation of Dapoxetine from its impurities.

In another method, a mobile phase of acetonitrile and 0.2 M ammonium acetate (B1210297) buffer was used in a gradient system to achieve a retention time of 5.8 minutes for dapoxetine hydrochloride. ptfarm.pl To enhance the retention of early-eluting impurities, water can be added to the mobile phase. elte.hu To compensate for the resulting longer analysis time, adjustments such as increasing the column temperature (e.g., to 40°C) and employing flow-programming in conjunction with gradient elution can be implemented. researchgate.netelte.hu These optimized conditions have been shown to achieve baseline separation of all compounds within 30 minutes. researchgate.netelte.hu

A study for the simultaneous determination of Dapoxetine and its two major metabolites, Dapoxetine N-Oxide and desmethyldapoxetine, in human plasma employed a gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water on an Acquity UPLC BEH C18 column. nih.gov This method successfully separated the analytes in a short analytical run of 4.0 minutes. nih.govresearchgate.net

Table 1: Example of a Gradient Elution Program

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955
Parameters for Precision, Accuracy, and Linearity

Validation of the analytical method is crucial to ensure its reliability for the intended purpose. This involves assessing parameters such as precision, accuracy, and linearity according to guidelines like those from the International Council on Harmonisation (ICH). elte.hu

For the quantification of Dapoxetine and its impurities, including Dapoxetine N-Oxide, the method must demonstrate acceptable precision, typically expressed as the relative standard deviation (RSD) of replicate measurements. Accuracy is determined by comparing the measured concentration to a known true concentration. Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

In a validated UPLC-MS/MS method for the simultaneous determination of dapoxetine, dapoxetine N-oxide, and desmethyldapoxetine, the linearity was established over specific concentration ranges for each analyte in human plasma. nih.govresearchgate.net For Dapoxetine N-Oxide, the linearity range was 0.5-100 ng/mL. nih.govresearchgate.net The intra-day and inter-day accuracy and precision were all within ±15%, which is an acceptable limit. nih.govresearchgate.net

Another HPLC-MS/MS method for dapoxetine in human plasma demonstrated linearity in the range of 2.00–1000 ng/mL. nih.govnih.gov The correlation coefficient (r) was greater than 0.99, indicating excellent linearity. nih.gov The intra-batch and inter-batch precision (RSD) and accuracy were within acceptable limits as per regulatory requirements. nih.gov

Table 2: Linearity and Precision Data for Dapoxetine N-Oxide Quantification

ParameterValueReference
Linearity Range (ng/mL)0.5 - 100 nih.govresearchgate.net
Correlation Coefficient (r)>0.99 nih.gov
Intra-day Precision (%RSD)< 15% nih.govresearchgate.net
Inter-day Precision (%RSD)< 15% nih.govresearchgate.net
Intra-day AccuracyWithin ±15% nih.govresearchgate.net
Inter-day AccuracyWithin ±15% nih.govresearchgate.net

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF MS) for Detection and Identification

UHPLC-ESI-Q-TOF MS is a powerful analytical tool for the detection and structural elucidation of metabolites and impurities. mdpi.comnih.gov This technique combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of Q-TOF mass spectrometry.

In the context of Dapoxetine, UHPLC-ESI-Q-TOF MS has been instrumental in identifying its hepatic metabolites, including Dapoxetine N-Oxide. mdpi.comnih.gov The high-resolution mass spectrometer provides accurate mass data, which allows for the determination of the elemental composition of the metabolites. nih.gov Fragmentation spectra (MS/MS) are then used to elucidate the structure of the identified compounds. mdpi.com

One study identified eleven biotransformation products of dapoxetine using a high-resolution LC-ESI-Q-TOF mass spectrometer. mdpi.com The main metabolic reactions were found to be N-dealkylation, hydroxylation, N-oxidation, and dearylation. mdpi.comnih.gov Dapoxetine N-Oxide is a major product of the N-oxidation pathway. nih.govmdpi.comnih.gov

The use of UHPLC-ESI-Q-TOF MS provides a comprehensive profile of the metabolites and degradation products, which is essential for understanding the drug's fate in the body and for ensuring the safety of the pharmaceutical product.

Application of Reference Standards for Quantification and Identification

Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of analytes in a sample. aquigenbio.com For Dapoxetine N-Oxide, a well-characterized reference standard is essential for accurate analytical measurements. aquigenbio.comsynzeal.com

Reference standards for Dapoxetine N-Oxide are used to:

Confirm the identity of the peak in a chromatogram by comparing its retention time and mass spectrum to that of the standard.

Calibrate the analytical instrument to ensure accurate quantification. A calibration curve is generated by analyzing a series of known concentrations of the reference standard.

Validate the analytical method by assessing parameters like accuracy, precision, and linearity.

Dapoxetine N-Oxide reference standards are available from various suppliers and come with a certificate of analysis that provides detailed information about their purity and characterization. aquigenbio.comsynzeal.comlgcstandards.com These standards are crucial for quality control in pharmaceutical manufacturing and for research and development activities. synzeal.com

Chiral Purity Assessment of Dapoxetine N-Oxide

Dapoxetine is a chiral molecule, and it is marketed as the S-enantiomer. elte.hu Therefore, it is crucial to assess the chiral purity of Dapoxetine and its related compounds, including Dapoxetine N-Oxide, to ensure the efficacy and safety of the drug product.

Chiral separation techniques are employed to separate the enantiomers and determine their relative proportions. Polysaccharide-based chiral stationary phases have been successfully used in reversed-phase mode for the simultaneous determination of achiral and chiral impurities of Dapoxetine. elte.hunih.gov

One study reported the use of a Lux Cellulose-3 column to achieve baseline separation of Dapoxetine enantiomers and its impurities. elte.hu The method was validated for its ability to quantify the R-dapoxetine impurity, demonstrating the importance of enantiomeric quality control. elte.hunih.gov Another approach involves the use of cyclodextrin-modified capillary electrophoresis for the separation of dapoxetine enantiomers. colab.ws

The assessment of chiral purity is a critical aspect of the quality control of Dapoxetine, ensuring that the final product contains the desired enantiomer in the correct proportion.

Metabolic Investigations of Dapoxetine N Oxide Formation

In Vitro Hepatic Metabolism Studies

In vitro models, particularly those using human liver components, are fundamental in mapping the metabolic fate of xenobiotics. For dapoxetine (B195078), these studies have been instrumental in identifying Dapoxetine N-Oxide and the enzymes involved in its formation.

Human Liver Microsome (HLM) Assays for Biotransformation Profiling

Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes and are a standard tool for in vitro metabolism studies. dls.com Assays using HLMs have been pivotal in establishing the complete hepatic metabolism pathway of dapoxetine. nih.gov These in vitro systems allow for the incubation of the parent drug with a concentration of liver enzymes to simulate and identify the resulting metabolites. nih.govmdpi.com Studies have shown that upon incubation of dapoxetine with HLMs, a variety of biotransformation products are formed, including the N-oxide metabolite. nih.govresearchgate.net

One study, utilizing a high-resolution liquid chromatography-mass spectrometry (LC-MS) system, identified eleven biotransformation products of dapoxetine in an HLM assay, with N-oxidation being one of the key metabolic reactions. nih.gov However, it's noteworthy that in some HLM-based studies, Dapoxetine N-Oxide was detected at only trace levels or with weak signals, suggesting that while hepatic metabolism contributes, other sites may also be significant in its formation. mpa.se

Identification of N-Oxidation as a Primary Metabolic Pathway

N-oxidation has been consistently identified as a primary biotransformational pathway for dapoxetine alongside other reactions like N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation. ziskapharma.comamazonaws.com Following oral administration, dapoxetine undergoes extensive metabolism, and Dapoxetine N-Oxide emerges as the major circulating metabolite in plasma. wikipedia.orgquest.com.npsfda.gov.sa Despite its abundance, in vitro binding and transporter studies have shown that Dapoxetine N-Oxide is inactive. amazonaws.comsfda.gov.sa The formation of this N-oxide metabolite is a significant part of the body's process to clear the drug. medsinfo.com.au

Characterization of Enzymatic Systems Involved: Cytochrome P450 (CYP2D6, CYP3A4) and Flavin Monooxygenase 1 (FMO1)

The metabolic conversion of dapoxetine to its various metabolites is carried out by several enzyme systems. In vitro studies using human liver, kidney, and intestinal microsomes have pinpointed Cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as Flavin Monooxygenase 1 (FMO1), as the primary enzymes involved in dapoxetine metabolism. mims.comamazonaws.comsfda.gov.sa

While CYP enzymes, particularly CYP3A4 and CYP2D6, are involved in multiple metabolic pathways of dapoxetine, FMO1 is noted to be chiefly responsible for the formation of Dapoxetine N-Oxide. mpa.seresearchgate.nettga.gov.au In fact, studies have indicated that Dapoxetine N-Oxide is mainly formed by FMO1 in renal microsomes, highlighting the role of the kidneys in its generation. mpa.se This finding helps to explain why only trace amounts of Dapoxetine N-Oxide were sometimes observed in human liver microsome studies. mpa.se The involvement of these specific enzymes underscores the complexity of dapoxetine's metabolic clearance.

Table 1: Enzymes Involved in Dapoxetine N-Oxide Formation

Enzyme FamilySpecific Enzyme(s)Primary Role in Dapoxetine MetabolismPrimary Role in Dapoxetine N-Oxide Formation
Cytochrome P450CYP2D6, CYP3A4N-demethylation, Naphthyl hydroxylationContributory
Flavin MonooxygenaseFMO1N-oxidationPrimary

Comparative Analysis of Fragmentation Patterns of Dapoxetine N-Oxide with Parent Compound and Other Metabolites

Mass spectrometry is a powerful analytical technique used to identify and characterize drug metabolites by analyzing their mass-to-charge ratio and fragmentation patterns. A reliable synthetic method for Dapoxetine N-Oxide has been developed to facilitate its identification and to compare its fragmentation pattern with that of the parent drug and other degradation products. ijrps.comamazonaws.com

In mass spectrometry analysis, dapoxetine typically shows a molecular ion peak at an m/z of 306.09. ijpsonline.com Its fragmentation often begins with the loss of a dimethylamine (B145610) group, resulting in a prominent ion at m/z 261.1287. researchgate.net The fragmentation patterns of metabolites like Dapoxetine N-Oxide will differ from the parent compound due to the addition of an oxygen atom. This difference in mass and fragmentation is crucial for its specific detection and quantification in complex biological matrices. The structural elucidation of Dapoxetine N-Oxide and its degradation products has been confirmed through techniques including NMR, high-resolution MS, and ESI-MS/MS. researchgate.net

In Vivo Metabolic Formation in Preclinical Animal Models (Focus on detection and characterization of metabolite, not pharmacological outcome)

Preclinical animal models are essential for understanding the in vivo metabolism of a drug before human trials. Dapoxetine has been studied in various animal models, including rats, mice, and monkeys, to investigate the formation of its metabolites. mpa.se

In these studies, Dapoxetine N-Oxide, along with other metabolites like desmethyldapoxetine and didesmethyldapoxetine, was detected in the plasma of mice, rats, and monkeys. mpa.se This confirms that the N-oxidation pathway is active in these preclinical species. Interestingly, while Dapoxetine N-Oxide is the most abundant circulating metabolite in humans, its relative abundance showed some inter-species variability. mpa.se For instance, systemic exposure to Dapoxetine N-Oxide relative to the parent drug was comparable in rats and humans, but lower in monkeys. tga.gov.au Furthermore, another metabolite, 3-DAPB (3-dimethylaminobenzene propanol), was found to be more abundant in rat plasma than in human plasma. mpa.se

The formation of Dapoxetine N-Oxide has been confirmed in both rat and mouse liver and renal microsomes in vitro, which aligns with the in vivo findings. mpa.se The primary route of excretion for dapoxetine metabolites in humans and monkeys is through the urine, with the urinary profiles being quite similar between the two species. mpa.se

Degradation Pathways and Stability of Dapoxetine N Oxide

Oxidative Degradation Processes Leading to N-Oxide Formation

Dapoxetine (B195078) N-Oxide, chemically known as (S)-N, N-dimethyl-3-(naphthyl-1-oxy)-1-phenylpropyl-1-amine oxide, is the major oxidative and metabolic degradation product of dapoxetine. nih.gov The formation of this N-oxide occurs through the oxidation of the tertiary amine group in the dapoxetine molecule. google.com This biotransformation is primarily carried out by multiple enzyme systems located in the liver and kidneys, specifically Cytochrome P450 isoenzymes CYP2D6, CYP3A4, and Flavin Monooxygenase 1 (FMO1). wikipedia.org

Under laboratory conditions, such as in forced degradation studies, dapoxetine has shown susceptibility to oxidative stress. ptfarm.plwho.int When subjected to oxidizing agents like hydrogen peroxide, dapoxetine degrades to form Dapoxetine N-Oxide as the main degradation impurity. google.com This process confirms that the tertiary amine moiety is a primary site for oxidative attack. While Dapoxetine N-Oxide is a major circulating metabolite in plasma, it is considered to be weakly active and does not contribute significantly to the clinical effect of the parent drug. wikipedia.orgtga.gov.au

Stability Studies of Dapoxetine N-Oxide (in controlled laboratory conditions, not formulation specific)

Detailed, quantitative stability studies specifically for Dapoxetine N-Oxide under various controlled laboratory conditions (e.g., across a range of pH values, temperatures, or light exposures) are not extensively detailed in the available literature. However, information regarding the stability of the parent compound, dapoxetine hydrochloride, and handling of the N-oxide provide some insights.

Forced degradation studies on dapoxetine hydrochloride indicate that it is stable under thermal (heat) and photolytic (UV light) stress. ptfarm.pl Conversely, it shows degradation under oxidative conditions (which leads to N-oxide formation) and slightly degrades in acidic and alkaline solutions. ptfarm.plwho.int One study noted that a solution of dapoxetine hydrochloride was stable for at least 48 hours at ambient room temperature (26°C). ptfarm.plwho.int Another patent document mentions that dapoxetine is relatively stable under acid, alkali, and high-temperature conditions. google.com

For Dapoxetine N-Oxide itself, its nature as a product of oxidative degradation implies it is formed under conditions where the parent drug is unstable. Commercially available reference standards of Dapoxetine N-Oxide are recommended to be stored at very low temperatures (-86°C), suggesting that long-term stability requires such conditions to prevent further degradation. lgcstandards.com A Material Safety Data Sheet for Dapoxetine N-Oxide Hydrochloride lists the decomposition temperature as not available, indicating a lack of specific data on its thermal decomposition point. cleanchemlab.com

The table below summarizes the findings from forced degradation studies on the parent compound, Dapoxetine HCl, which provides context for the conditions under which its main oxidative degradant, Dapoxetine N-Oxide, is formed.

Table 1: Summary of Forced Degradation Studies on Dapoxetine Hydrochloride

Stress Condition Observation Reference
Oxidation Susceptible; forms Dapoxetine N-Oxide google.comptfarm.plwho.int
Acid Hydrolysis Slight degradation ptfarm.pl
Alkali Hydrolysis Slight degradation ptfarm.pl
Thermal (Heat) Stable ptfarm.pl

| Photolytic (UV) | Stable | ptfarm.pl |

Impurity Profiling and Control Strategies for Dapoxetine N Oxide

Dapoxetine (B195078) N-Oxide as a Process-Related Impurity in Dapoxetine Synthesis

Dapoxetine N-Oxide can emerge during the manufacturing process of Dapoxetine. The tertiary amine group within the Dapoxetine molecule is susceptible to oxidation, leading to the formation of the N-oxide. google.com This transformation can occur when the synthesis process involves oxidizing agents or even through exposure to air. google.comresearchgate.net Consequently, Dapoxetine N-Oxide is considered a process-related impurity, one that arises from the synthetic route of the API. google.com

The presence of such impurities necessitates their characterization and control to ensure the quality of the final drug substance. google.com The synthesis of highly purified Dapoxetine N-Oxide as a reference standard is crucial for its accurate detection and quantification in batches of Dapoxetine. google.com

Role of Dapoxetine N-Oxide as a Degradation Product in Pharmaceutical Substances

Beyond its formation during synthesis, Dapoxetine N-Oxide is also a significant degradation product. researchgate.netresearchgate.net Forced degradation studies, which subject the drug substance to stress conditions like oxidation, heat, and light, are instrumental in identifying potential degradation products that could form during the shelf life of the pharmaceutical product. soeagra.com

Studies have shown that Dapoxetine is susceptible to oxidative stress, leading to the formation of Dapoxetine N-Oxide as a major degradation impurity. google.comijrpc.com Research has identified Dapoxetine N-Oxide as the primary oxidative and metabolic degradation product of Dapoxetine. researchgate.netnih.gov It has been observed that the main degradation product of Dapoxetine base when exposed to air is 1-(2E)-cinnamyloxynaphthalene, which forms via the Cope elimination of Dapoxetine N-Oxide. researchgate.netresearchgate.net This underscores the importance of understanding the degradation pathways to ensure the stability and quality of the final drug product.

Forced degradation studies on Dapoxetine have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These studies help to establish the stability-indicating nature of analytical methods. ijrpc.com While Dapoxetine has been found to be relatively stable under certain acidic, alkaline, thermal, and photolytic conditions, it shows susceptibility to oxidation. ijrpc.comijpsonline.com

Regulatory Framework for Impurity Identification and Qualification (e.g., ICH Guidelines)

The identification and control of impurities in new drug substances are governed by a stringent regulatory framework, primarily established by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a comprehensive framework for the control of impurities in new drug substances. ich.orgeuropa.eu

These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. biotech-spain.com

Reporting Threshold: The level at which an impurity must be reported. biotech-spain.com

Identification Threshold: The level above which the structure of an impurity must be determined. biotech-spain.com

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. biotech-spain.com

Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org The ICH guidelines aim to ensure that all impurities present at a significant level are identified and that their potential impact on the safety and efficacy of the drug product is understood and controlled. jpionline.org

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3A(R2) Guideline ich.org

Analytical Methodologies for Impurity Quantification and Threshold Monitoring

To adhere to the regulatory requirements, robust analytical methods are essential for the detection and quantification of impurities like Dapoxetine N-Oxide. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for impurity profiling of Dapoxetine. soeagra.comijpsonline.com

These methods are developed to be stability-indicating, meaning they can separate the active ingredient from its impurities and degradation products. soeagra.comtsijournals.com Validation of these analytical methods is performed according to ICH Q2(R1) guidelines, ensuring their accuracy, precision, specificity, linearity, and sensitivity. elte.hu

Key aspects of these analytical methodologies include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. soeagra.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. soeagra.com

Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively. ptfarm.pl

Advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized for the structural elucidation of unknown impurities. ijpsonline.comamazonaws.com For Dapoxetine N-Oxide, a specific mass-to-charge ratio ([M+H]+ = 322) is used for its identification in mass spectrometry. google.com

Table 2: Example of Analytical Method Parameters for Dapoxetine Impurity Analysis

ParameterMethodDetails
Chromatographic SystemRP-HPLCPhenomenex Luna C18 column (250mm×4.6 mm, 5µm)
Mobile PhaseGradientA: 0.1% trifluoroacetic acid in water; B: 0.1% trifluoroacetic acid in acetonitrile (B52724)
DetectionUVWavelength not specified in this source
ValidationAs per ICH guidelinesQuantitation limit (QL), detection limit (DL), linearity, precision, accuracy, specificity, and robustness

Source: Adapted from a study on Dapoxetine hydrochloride impurities ijrpc.com

Strategies for Minimizing Dapoxetine N-Oxide Formation in Pharmaceutical Manufacturing

Given that Dapoxetine N-Oxide can form during both synthesis and storage, strategies to minimize its presence are crucial throughout the pharmaceutical manufacturing process.

During synthesis , minimizing the formation of Dapoxetine N-Oxide involves:

Control of Oxidizing Agents: Carefully selecting and controlling the amount of any oxidizing agents used in the synthetic steps.

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from atmospheric oxygen. google.com

Temperature Control: Optimizing reaction temperatures to disfavor the oxidation pathway. A patent for the preparation of Dapoxetine N-Oxide describes a reaction cooled to -5°C. google.compatsnap.com

During formulation and storage , strategies focus on preventing degradation:

Use of Antioxidants: Incorporating suitable antioxidants into the formulation to protect the Dapoxetine molecule from oxidative degradation.

Appropriate Packaging: Using packaging materials that provide a barrier to oxygen and light to minimize exposure to conditions that promote oxidation.

Controlled Storage Conditions: Storing the drug product under recommended conditions of temperature and humidity to ensure its stability throughout its shelf life.

By implementing these control strategies, pharmaceutical manufacturers can ensure that the levels of Dapoxetine N-Oxide in the final drug product are consistently below the established regulatory thresholds, thereby guaranteeing the quality, safety, and efficacy of Dapoxetine.

Theoretical and Computational Studies of Dapoxetine N Oxide

Molecular Modeling and Quantum Chemical Calculations for Structure and Reactivity

Molecular modeling and quantum chemical calculations are pivotal in elucidating the three-dimensional structure and electronic properties of molecules, which in turn dictate their reactivity and interactions with biological systems. While specific quantum chemical studies on Dapoxetine (B195078) N-Oxide are not extensively published, the methodologies applied to the parent dapoxetine molecule are directly transferable and provide a basis for understanding its N-oxide derivative.

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can determine key electronic descriptors. researchgate.netdeswater.com For the parent dapoxetine, these calculations have been used to identify the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). deswater.com The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO relates to its ability to accept electrons. The gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. deswater.com

Other calculated parameters include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Global Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. deswater.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net For Dapoxetine N-Oxide, the introduction of the highly polar N-oxide bond would significantly alter the MEP map compared to dapoxetine, concentrating negative potential around the oxygen atom and influencing its interaction with water and biological macromolecules. Molecular docking studies, which have been used to investigate the binding of dapoxetine to targets like DNA, could similarly be applied to Dapoxetine N-Oxide to predict its binding affinity and orientation within enzyme active sites or receptors. scielo.org.za

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution; predicts sites for intermolecular interactions and reactions.

In Silico Prediction of Metabolic Pathways and Products Involving N-Oxidation

The metabolic transformation of a drug is a critical determinant of its efficacy and safety. In silico metabolism prediction tools have become integral to early-stage drug development for forecasting metabolic pathways. pensoft.netnih.gov These computational systems use either knowledge-based approaches, which rely on curated databases of known biotransformations, or machine learning models trained on extensive datasets. pensoft.netelsevierpure.com

For dapoxetine, N-oxidation is a well-established and major metabolic pathway, leading to the formation of Dapoxetine N-Oxide. mdpi.comnih.govwikipedia.org This biotransformation is primarily mediated by flavin-containing monooxygenase 1 (FMO1), alongside cytochrome P450 enzymes like CYP2D6 and CYP3A4 which are involved in other metabolic reactions such as N-demethylation. mdpi.comwikipedia.orgresearchgate.net

Computational platforms can predict this outcome by:

Site of Metabolism (SOM) Identification: Algorithms analyze the dapoxetine structure to identify atoms or functional groups susceptible to metabolic change. The tertiary amine in dapoxetine is a prime site for N-oxidation.

Metabolite Structure Generation: Based on a library of known metabolic reactions, the system proposes the structure of the resulting metabolite, in this case, Dapoxetine N-Oxide (C₂₁H₂₃NO₂). biosynth.comlgcstandards.com

Enzyme Involvement Prediction: Some advanced models can predict which specific enzymes (e.g., FMOs, CYPs) are most likely to catalyze the reaction. elsevierpure.com

Studies have confirmed that Dapoxetine N-Oxide is a major circulating product in the metabolic pathway of dapoxetine. wikipedia.orgjapsonline.com The inactive nature of Dapoxetine N-Oxide as a selective serotonin (B10506) reuptake inhibitor (SSRI) means this metabolic step is a detoxification pathway that contributes to the parent drug's short half-life. wikipedia.orgresearchgate.net

Computational Approaches for Analytical Method Optimization (e.g., retention time prediction)

Computational and statistical tools are increasingly used to optimize analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of drugs and their metabolites. The Quality by Design (QbD) framework is a systematic approach that utilizes statistical experimental designs to build robust analytical methods. researchgate.net

For the separation of Dapoxetine N-Oxide from its parent compound and other metabolites, a QbD approach would involve:

Risk Assessment: Identifying critical process parameters (CPPs) that could affect the analytical method's performance. For HPLC, these include mobile phase composition (e.g., acetonitrile (B52724) percentage), pH of the buffer, column temperature, and flow rate. researchgate.netwho.int

Experimental Design: Using statistical designs like the Box-Behnken design to systematically vary the CPPs across a series of experiments. researchgate.net

Response Modeling: Developing mathematical models that describe the relationship between the CPPs and the critical quality attributes (CQAs), such as peak resolution, tailing factor, and retention time. researchgate.netresearchgate.net

Design Space Definition: Generating a "design space" which represents the multidimensional combination of CPPs that have been demonstrated to provide assurance of quality. Operating within this space ensures the method is robust. researchgate.net

While direct retention time prediction for Dapoxetine N-Oxide from its structure is a complex area of research, the experimental data from various validated HPLC and LC-MS/MS methods provide a basis for building such models. These methods report a range of retention times depending on the specific conditions used.

Table 2: Reported Retention Times for Dapoxetine and Related Compounds in Different Chromatographic Methods

CompoundMethodRetention Time (min)Source
DapoxetineHPLC8.797 japsonline.com
DapoxetineHPLC5.8 researchgate.net
DapoxetineRP-HPLC3.2 tandfonline.com
Dapoxetine HClRP-HPLC5.836 acs.org
Dapoxetine-N-OxideLC-MS/MSNot specified, but linearity range established acs.org

Note: Retention times are highly dependent on the specific column, mobile phase, and other chromatographic conditions of the cited study.

In Silico Toxicity Prediction of Dapoxetine N-Oxide and Related Metabolites

Assessing the potential toxicity of drug metabolites is a crucial aspect of safety evaluation. In silico toxicology employs computational models to predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and skin sensitization, based on chemical structure. acs.org These predictions are valuable for prioritizing compounds for further experimental testing and for risk assessment.

Studies have specifically applied in silico methods to assess the toxicity of dapoxetine metabolites, including Dapoxetine N-Oxide. mdpi.comnih.govsciencegate.app One comprehensive study used multiple computational tools, including the T.E.S.T. (Toxicity Estimation Software Tool) and Percepta models, to evaluate the mutagenic and carcinogenic potential of eleven dapoxetine metabolites. mdpi.com

Key findings for Dapoxetine N-Oxide (referred to as metabolite M5 in the study) include:

Carcinogenicity: The in silico analysis predicted that Dapoxetine N-Oxide possessed carcinogenic properties. mdpi.com In contrast, another N-oxide metabolite (M10) was predicted to be non-carcinogenic, indicating that other structural features also influence this endpoint. mdpi.com It is important to note that the reaction of didesmethylation, not N-oxidation, was suggested to be the primary contributor to increased carcinogenic potential among the metabolites. mdpi.comnih.govsciencegate.app

These computational predictions serve as alerts that guide further investigation. They are not definitive proof of toxicity but are a critical component of a modern, integrated approach to chemical safety assessment.

Table 3: Summary of In Silico Toxicity Predictions for Dapoxetine N-Oxide (Metabolite M5)

Toxicity EndpointPrediction ModelPredicted Outcome for Dapoxetine N-Oxide (M5)Conclusion from Study
Mutagenicity T.E.S.T.Positive (value slightly above 0.5 threshold)The N-oxide group may increase mutagenic potential, but overall mutagenicity is considered unlikely. mdpi.com
Mutagenicity PerceptaNegative mdpi.com
Carcinogenicity T.E.S.T.PositiveThe N-oxide group may contribute to carcinogenic potential, but other metabolites showed a stronger correlation. mdpi.com

Future Research Directions in Dapoxetine N Oxide Studies

Advancement of Green Chemistry Principles in N-Oxide Synthesis

The chemical synthesis of N-oxides, including Dapoxetine (B195078) N-Oxide, is undergoing a shift towards more environmentally benign methodologies, guided by the principles of green chemistry. organic-chemistry.org These principles advocate for waste prevention, maximizing the incorporation of all materials into the final product (atom economy), using less hazardous chemicals, and improving energy efficiency. acs.orgmdpi.com

Future research will likely focus on replacing traditional oxidizing agents with greener alternatives. Molecular oxygen (O2) and hydrogen peroxide (H2O2) are considered ideal oxidants due to their abundance and the fact that their primary byproduct is water. chinesechemsoc.org The development of catalytic systems is crucial for these transformations. acs.org For instance, the use of titanium silicalite (TS-1) in a packed-bed microreactor with H2O2 has proven to be a safer and more efficient method for producing various pyridine (B92270) N-oxides in a continuous flow process. organic-chemistry.org Electrochemical oxidation also presents a promising, environmentally friendly alternative for amine oxidation. researchgate.net

The application of these green principles to the synthesis of Dapoxetine N-Oxide could involve:

Catalytic Innovations : Developing novel catalysts, such as metal-based systems or heteropolyacids, that can efficiently facilitate the N-oxidation of Dapoxetine using clean oxidants. cuestionesdefisioterapia.com

Alternative Solvents : Moving away from hazardous organic solvents towards greener alternatives like ionic liquids or even water-based systems. cuestionesdefisioterapia.com

Renewable Resources : Exploring the use of renewable raw materials in the synthesis process, aligning with broader sustainability goals in the pharmaceutical industry. mdpi.comacs.org

Process Optimization : Utilizing flow chemistry and microreactors to enhance reaction control, improve safety, and increase energy efficiency compared to traditional batch reactors. organic-chemistry.org

By focusing on these areas, the synthesis of Dapoxetine N-Oxide can become more sustainable, reducing its environmental impact and production costs.

Development of Ultra-Trace Analytical Methods for N-Oxide Detection

The accurate quantification of Dapoxetine N-Oxide in various matrices, particularly in human plasma for pharmacokinetic studies, is essential. While sensitive methods exist, future research is directed towards developing ultra-trace analytical techniques capable of detecting even lower concentrations with greater accuracy and efficiency.

Currently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a widely used method for the simultaneous determination of Dapoxetine and its metabolites. researchgate.netnih.gov These methods often involve a simple protein precipitation step for sample preparation, followed by separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode. researchgate.netnih.gov The robustness of these methods is confirmed through validation according to regulatory guidelines, assessing for selectivity, sensitivity, linearity, accuracy, and precision. rsc.org

However, challenges remain, especially concerning the inherent instability of some N-oxide metabolites, which can revert to the parent drug during analysis. researchgate.net Future advancements in analytical methods will likely focus on:

Enhanced Sensitivity : Pushing the lower limits of quantification (LLOQ) to analyze minute sample volumes or detect trace amounts in complex biological matrices. mdpi.comunpad.ac.id The goal is to develop methods with LLOQs below the current levels of 0.5 ng/mL for Dapoxetine N-Oxide. nih.gov

High-Throughput Analysis : Reducing analytical run times, which are already as short as 4 minutes, to accommodate large-scale clinical studies. researchgate.netnih.gov The use of real-time mass spectrometry, which requires minimal sample preparation, could significantly increase sample throughput. news-medical.net

Minimizing Analyte Degradation : Optimizing sample handling and analytical conditions, such as using neutral pH and avoiding high heat, to prevent the in-source conversion or degradation of Dapoxetine N-Oxide. researchgate.net

Advanced Instrumentation : Employing high-resolution mass spectrometry (HRMS) instruments like Time-of-Flight (TOF) or Orbitrap systems to provide accurate mass measurements, which aids in the definitive identification and elemental composition of metabolites and impurities. americanpharmaceuticalreview.com

The table below summarizes the parameters of a published UPLC-MS/MS method for Dapoxetine N-Oxide detection.

ParameterDetails
Technique Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.gov
Sample Matrix Human Plasma nih.gov
Sample Preparation Protein Precipitation nih.gov
Chromatographic Column Acquity UPLC BEH C18 nih.gov
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
MRM Transition m/z 322.2 → 261.2 nih.gov
Linearity Range 0.5–100 ng/mL nih.gov
Analytical Run Time 4.0 minutes nih.gov

This interactive table summarizes key parameters for a validated UPLC-MS/MS method used to quantify Dapoxetine N-Oxide.

Deeper Mechanistic Elucidation of Enzymatic N-Oxidation

Dapoxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4. amegroups.orgpatsnap.com These enzymes are responsible for demethylation and other oxidative pathways. dovepress.comresearchgate.net However, the formation of N-oxides from tertiary amines is often catalyzed by a different class of enzymes: the Flavin-containing monooxygenases (FMOs). nih.govnih.gov

FMOs are microsomal proteins that, like CYPs, use NADPH and molecular oxygen to oxidize a wide array of compounds containing soft nucleophiles, such as nitrogen and sulfur atoms. wikipedia.orgpnas.org The catalytic cycle of FMOs is distinct from that of CYPs. FMOs first reduce an FAD prosthetic group using NADPH, which then reacts with oxygen to form a stable C4a-hydroperoxyflavin intermediate. This activated oxygen is then transferred to the substrate. wikipedia.orgpnas.org

Future research should aim to clarify the precise roles and contributions of both CYP and FMO enzymes in the N-oxidation of Dapoxetine. Key research questions include:

Enzyme Contribution : Quantifying the relative contributions of CYP2D6, CYP3A4, and various FMO isoforms (e.g., FMO1, FMO3) to the formation of Dapoxetine N-Oxide in human liver microsomes. pnas.orgnih.govresearchgate.net

Kinetic Analysis : Determining the kinetic parameters (Km and Vmax) for Dapoxetine N-oxidation by individual, expressed human CYP and FMO enzymes to understand their efficiency. dovepress.com

Genetic Polymorphisms : Investigating the impact of genetic variants in CYP2D6 and FMO genes on the rate of Dapoxetine N-oxidation, which could explain inter-individual variability in metabolism. dovepress.com

Structural Biology : Using techniques like X-ray crystallography to understand how Dapoxetine binds to the active sites of these enzymes, which could provide insights into the mechanism of oxidation. pnas.org

A deeper understanding of the enzymatic pathways will provide a more complete picture of Dapoxetine's metabolic fate and its variability across different individuals.

Comprehensive Impurity Signature Analysis for Pharmaceutical Quality Assurance

Ensuring the quality, safety, and efficacy of pharmaceutical products is paramount, and a critical aspect of this is impurity profiling. drugdiscoverynews.comlongdom.orglcms.cz Impurities can arise from starting materials, synthetic by-products, or degradation of the active pharmaceutical ingredient (API) or its metabolites. drugdiscoverynews.commedwinpublishers.com Dapoxetine N-Oxide, as a major metabolite and potential degradation product itself, requires rigorous impurity analysis.

Research has shown that Dapoxetine N-Oxide can undergo further degradation. For instance, it can be transformed via a Cope elimination reaction to form geometrical isomers of cinnamyloxynaphthalenes. nih.govresearchgate.net These compounds have been identified as degradation products when the Dapoxetine base is exposed to air. nih.govresearchgate.net

Future research in this area should focus on a comprehensive impurity signature analysis, which involves:

Identification and Structural Elucidation : Using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and definitively characterize all potential process-related impurities and degradation products. americanpharmaceuticalreview.comnih.govyoutube.com

Mechanistic Studies : Investigating the formation pathways of these impurities to better control them during synthesis and storage. researchgate.net

Method Development : Establishing and validating robust analytical methods, typically using HPLC or UPLC, for the routine quantification of these impurities to ensure they remain below the thresholds set by regulatory agencies like the ICH. nih.govscirp.org

Lifecycle Management : Continuously monitoring the impurity profile throughout the drug product's lifecycle, including during stability studies, to ensure ongoing safety and quality. lcms.cz

The table below lists known and potential compounds related to Dapoxetine and its N-Oxide for impurity analysis.

Compound NameRole/TypeReference
DapoxetineActive Pharmaceutical Ingredient (API) amegroups.org
Dapoxetine N-OxideMajor Metabolite / Degradation Product amegroups.orgnih.gov
DesmethyldapoxetineMetabolite amegroups.org
DidesmethyldapoxetineMetabolite amegroups.org
1-(2E)-CinnamyloxynaphthaleneDegradation Product of N-Oxide nih.govresearchgate.net
1-(2Z)-CinnamyloxynaphthaleneDegradation Product of N-Oxide nih.govresearchgate.net

This interactive table details compounds relevant to the impurity signature analysis of Dapoxetine N-Oxide.

A thorough understanding of the impurity signature is a non-negotiable aspect of pharmaceutical quality assurance, directly impacting patient safety. longdom.org

Q & A

Q. How can researchers optimize the synthesis of Dapoxetine N-Oxide to achieve 90% purity while minimizing byproducts?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., oxidizing agent stoichiometry, temperature, solvent polarity) and real-time monitoring via TLC or HPLC. For example, Darcsi et al. (2017) utilized controlled Cope elimination to synthesize Dapoxetine N-Oxide, emphasizing the importance of reaction time and nitrogen atmosphere to prevent over-oxidation . Post-synthesis, purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures can isolate the target compound. Purity validation should employ HPLC with UV detection (λ = 254 nm) and mass spectrometry, referencing USP protocols for impurity thresholds .

Q. What analytical techniques are most reliable for characterizing Dapoxetine N-Oxide identity and purity in academic settings?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity, with emphasis on distinguishing N-oxide resonances (e.g., δ ~3.5 ppm for N-O protons) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile:phosphate buffer, pH 3.0) for separation, coupled with ESI-MS to detect trace impurities (<0.1%) .
  • Elemental Analysis : Verify stoichiometric ratios (C, H, N) to confirm empirical formula .

Q. How should researchers design stability studies for Dapoxetine N-Oxide under varying storage conditions?

Methodological Answer: Follow ICH guidelines for forced degradation studies:

  • Thermal Stability : Incubate samples at 40°C–60°C for 4–8 weeks, analyzing degradation products via HPLC .
  • Photostability : Expose to UV light (320–400 nm) and monitor N-oxide reversion to parent compound using NMR .
  • Hydrolytic Stability : Test in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral buffers (pH 6.8) at 25°C, quantifying degradation with validated calibration curves .

Advanced Research Questions

Q. What mechanisms explain the degradation pathways of Dapoxetine N-Oxide, and how can they be mitigated during formulation?

Methodological Answer: Degradation primarily occurs via:

  • Cope Elimination : Thermal or photolytic conditions catalyze retro-ene reactions, regenerating Dapoxetine and releasing formaldehyde. Mitigation requires inert packaging (amber glass, nitrogen overlay) and antioxidants like BHT .
  • Hydrolysis : N-oxide’s polarity increases susceptibility to aqueous cleavage. Formulate with hydrophobic excipients (e.g., lactose monohydrate) to reduce water activity .

Q. How can researchers resolve contradictions in reported pharmacokinetic data for Dapoxetine N-Oxide metabolites?

Methodological Answer: Discrepancies often arise from methodological differences:

  • Sample Preparation : Plasma protein binding variations (e.g., use of heparin vs. EDTA tubes) affect metabolite recovery. Standardize protocols per FDA bioanalytical guidelines .
  • Analytical Sensitivity : LC-MS/MS methods with lower LOQs (0.1 ng/mL) outperform older UV-based assays in detecting trace metabolites .
  • Species-Specific Metabolism : Cross-validate rodent and human liver microsome studies to identify interspecies cytochrome P450 differences .

Q. What strategies are effective for impurity profiling of Dapoxetine N-Oxide batches, particularly when synthesizing at 90% purity?

Methodological Answer: Adopt a tiered impurity analysis framework:

  • Tier 1 : Screen for known impurities (e.g., N-desmethyl-Dapoxetine, R-enantiomer) using reference standards and HPLC retention time matching .
  • Tier 2 : Characterize unknown impurities via preparative HPLC isolation followed by HRMS and 2D NMR (COSY, HSQC) .
  • Tier 3 : Assess genotoxic potential via Ames testing for impurities exceeding ICH Q3A thresholds (≥0.1%) .

Q. How can researchers validate the reproducibility of synthetic protocols for Dapoxetine N-Oxide across laboratories?

Methodological Answer: Implement a collaborative validation study:

  • Protocol Harmonization : Standardize reagent sources (e.g., Sigma-Aldrich for oxidizing agents) and equipment (e.g., Buchi rotavaps for solvent removal) .
  • Inter-Lab Cross-Check : Share aliquots of starting material (Dapoxetine HCl) and analyze final products via centralized LC-MS/MS to quantify inter-lab variability .
  • Statistical Analysis : Use ANOVA to compare purity data (n ≥ 3 batches per lab) and identify outliers attributable to technique drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.